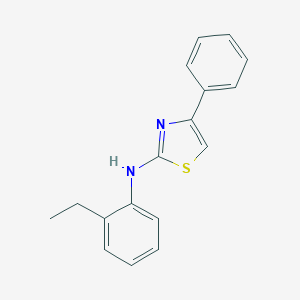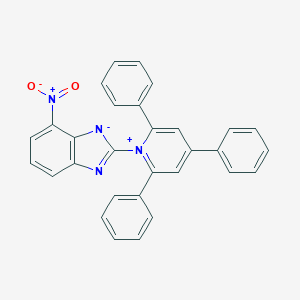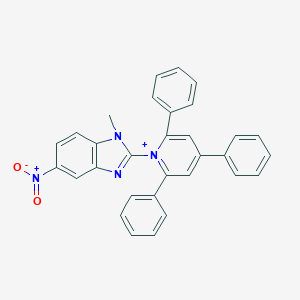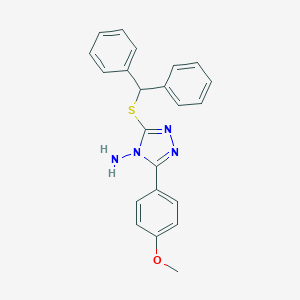![molecular formula C13H16N4OS B289569 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate](/img/structure/B289569.png)
2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate, also known as INH1, is a small molecule inhibitor that has been extensively studied in the field of cancer research. INH1 has been shown to inhibit the activity of the Rho GTPase Cdc42, which is involved in the regulation of cell migration, proliferation, and survival.
Wirkmechanismus
2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate inhibits the activity of Cdc42, which is a member of the Rho GTPase family. Cdc42 is involved in the regulation of cell migration, proliferation, and survival. By inhibiting the activity of Cdc42, 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate disrupts the cytoskeleton and impairs the ability of cancer cells to migrate and proliferate. 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate also induces apoptosis in cancer cells by activating the JNK signaling pathway.
Biochemical and physiological effects:
2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate has been shown to have several biochemical and physiological effects. It inhibits the activity of Cdc42, disrupts the cytoskeleton, impairs cell migration and proliferation, induces apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy. 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate also has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro studies. It also has poor bioavailability and requires high doses for in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate. One direction is to develop more potent and selective inhibitors of Cdc42. Another direction is to study the combination of 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate with other chemotherapy and radiation therapy agents. 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate has also been shown to have anti-inflammatory effects, and future studies could explore its potential use in the treatment of inflammatory diseases. Finally, the use of 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate in combination with immunotherapy agents could be explored as a potential treatment for cancer.
Synthesemethoden
2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of indole-3-acetic acid with thionyl chloride, which leads to the formation of 1-chloro-2-(1H-indol-3-yl)ethane. The second step involves the reaction of 1-chloro-2-(1H-indol-3-yl)ethane with diethylamine, which leads to the formation of 2-(1H-indol-3-yl)ethylamine. The final step involves the reaction of 2-(1H-indol-3-yl)ethylamine with thiocarbonyldiimidazole, which leads to the formation of 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate.
Wissenschaftliche Forschungsanwendungen
2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate has been extensively studied in the field of cancer research. It has been shown to inhibit the activity of Cdc42, which is overexpressed in many types of cancer. 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate has been studied in various types of cancer, including breast cancer, pancreatic cancer, and glioblastoma.
Eigenschaften
Molekularformel |
C13H16N4OS |
|---|---|
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl] carbamimidothioate |
InChI |
InChI=1S/C13H16N4OS/c14-13(15)19-8-12(18)16-6-5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,17H,5-6,8H2,(H3,14,15)(H,16,18) |
InChI-Schlüssel |
WMDDRFQUVRRHLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC(=N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2',4'-Dimethyl-[4,5']bithiazolyl-2-yl)-(2-ethyl-phenyl)-amine](/img/structure/B289491.png)

![N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B289493.png)
![N-(2-amino-3-nitrophenyl)-3-[4-(dimethylamino)pyridin-1-ium-1-yl]propanamide](/img/structure/B289494.png)
![1-[3-(2-Amino-3-nitroanilino)-3-oxopropyl]pyridinium](/img/structure/B289495.png)
![1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B289498.png)




![7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B289506.png)
![ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B289508.png)

